N,N-Diethylphenethylamine
Overview
Description
N,α-Diethylphenethylamine (N,α-DEPEA, 2-ethylamino-1-phenylbutane, EAPB) is a close chemical analog of methamphetamine, which has been sold as a designer drug . It was originally patented by Knoll Pharma as one of several analogs for pharmaceutical applications .
Molecular Structure Analysis
The molecular formula of N,N-Diethylphenethylamine is C12H19N . It has a molar mass of 177.291 g·mol −1 .Chemical Reactions Analysis
This compound has been analyzed using LC–MS-MS and GC–MS methods . These methods have shown that it can be clearly separated from its N, β -isomer .Scientific Research Applications
LC-MS-MS Analysis in Dietary Supplements
N,N-Diethylphenethylamine has been identified and quantified in dietary supplements using LC-MS-MS and GC-MS methods. A study by Elsohly et al. (2015) focused on differentiating N,α-Diethylphenethylamine from its N,β-isomer in dietary supplements. This analysis is crucial for ensuring the correct compound is present in supplements for intended health or athletic performance benefits (Elsohly et al., 2015).
Metabolism Studies
Metabolism studies of compounds related to this compound, such as N-Benzylphenethylamines, have been conducted to understand their pharmacological properties and potential toxicity. Šuláková et al. (2021) investigated the metabolic profile of 25CN-NBOMe, a related compound, in various systems including rats and human liver microsomes, which is relevant for assessing the metabolic fate and safety of these substances (Šuláková et al., 2021).
Monoamine Oxidase Inhibition
Phenethylamines like this compound can interact with monoamine oxidase (MAO), an enzyme related to neurochemical functions. Santillo (2014) studied the inhibition of human recombinant MAO by compounds related to this compound, providing insights into their biochemical effects and potential impacts on neurochemistry (Santillo, 2014).
Synthesis of N-Alkylamines
N-Alkylamines, which include this compound, are key in various scientific applications. Senthamarai et al. (2018) described a method for synthesizing N-methyl- and N-alkylamines using earth-abundant metal-based catalysts, indicating the importance of these compounds in academic research and industrial production (Senthamarai et al., 2018).
Disinfection By-Products in Water
This compound and related compounds can form nitrosamines in water, which are of concern due to their carcinogenic nature. Wang et al. (2011) explored the occurrence of nitrosamines in drinking water and their potential formation from secondary amines like this compound during water disinfection processes (Wang et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N,N-diethyl-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPABBAJWZPZLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5300-21-0 | |
Record name | N,N-Diethylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIETHYLPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SRW0NRG0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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